8-Hydroperoxy-p-cymene
Overview
Description
8-Hydroperoxy-p-cymene is a chemical compound with the formula C10H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of p-cymene can be achieved through the integration of biosynthesis and heterogeneous catalysis . The biological side involves the production of limonene and 1,8-cineole through the mevalonate pathway . On the heterogeneous catalysis side, both limonene and 1,8-cineole can be converted to p-cymene using hydrogenation/dehydrogenation metals on supports with acid sites .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The conversion of glucose to p-cymene can be achieved through two different routes: glucose to limonene to p-cymene and glucose to 1,8-cineole to p-cymene . Both limonene and 1,8-cineole can be converted to p-cymene under equivalent reaction conditions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.2170 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Formation Mechanism in Food Chemistry
8-Hydroperoxy-p-cymene plays a role in the formation of off-odorants like p-methylacetophenone from citral in acidic conditions. This process involves degradation products from citral, including this compound itself. This finding is significant in understanding flavor chemistry and food spoilage mechanisms (Ueno, Masuda, & Ho, 2004).
Microbial Catabolism and Stress Response
In microbiology, research has shown that this compound can be metabolized by certain bacteria like Burkholderia xenovorans LB400. This bacterium utilizes p-cymene and its derivatives, like this compound, as carbon and energy sources, and this process activates a stress response in the bacterium. This research provides insights into microbial biodegradation of terpenes and environmental bioremediation strategies (Agulló, Romero-Silva, Domenech, & Seeger, 2017).
Antimicrobial and Biomedical Applications
This compound, as a derivative of p-cymene, shows potential in antimicrobial applications. This compound's antimicrobial properties have been explored due to the urgent need for new substances to treat communicable diseases, making it a candidate for biomedical applications and functionalizing biomaterials (Marchese et al., 2017).
Antioxidant Activity
In the field of pharmacology, the antioxidant potential of p-cymene, closely related to this compound, has been evaluated. Studies have demonstrated its potential in reducing oxidative stress, suggesting its role as a neuroprotective agent and its applicability in treating diseases where oxidative stress is a key factor (Oliveira et al., 2015).
Enzymatic Hydroxylation
This compound is involved in enzymatic reactions as well. Research on Pseudomonas chlororaphis revealed the enzyme p-cymene monooxygenase, which catalyzes the hydroxylation of p-cymene to p-cumic alcohol, a key step in p-cymene assimilation. This study contributes to understanding microbial enzymatic pathways and biotransformations (Dutta et al., 2010).
Safety and Hazards
Future Directions
The most promising strategy for the production of p-cymene would be to target 1,8-cineole, the higher titer and lower toxicity bio-derived precursor, with subsequent catalytic conversion to p-cymene . This work provides a valuable paradigm for early-stage considerations to determine the best route for the high-efficiency production of a target biobased molecule using an integration of biology and chemistry .
properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHNFGPIFYNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435957 | |
Record name | 8-hydroperoxy-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3077-71-2 | |
Record name | 8-hydroperoxy-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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